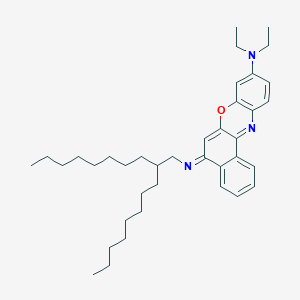
Chromoionophore III
Vue d'ensemble
Description
Chromoionophore III, also known as ETH 5350, is a pH-sensitive dye with the molecular formula C38H55N3O . It is used in assays of Na+ activity with solvent polymeric optode membrane prepared from ETH 5350 and sodium ionophore V . It is also used in assays of ammonia with solvent polymeric optode membranes based on ETH 5350 and valinomycin (potassium ionophore I) .
Molecular Structure Analysis
This compound is ratiometric, meaning the fluorescence spectrum has two peaks, and the ratio between these peaks changes according to the changing pH levels .Physical And Chemical Properties Analysis
This compound is a solid that does not mix with water . It has a molecular weight of 569.86 .Applications De Recherche Scientifique
1. Chromoionophore III in Environmental Analysis
This compound has notable applications in environmental analysis. It's used in novel sensor technologies for monitoring specific ions in environmental samples. For instance, a study developed nano-scale anion-sensing fluorescent spherical nanosensors, called PEBBLEs (Probes Encapsulated by Biologically Localized Embedding), for intracellular monitoring of chloride using this compound (Brasuel et al., 2003). This demonstrates the potential of this compound in environmental monitoring and assessment.
2. Use in Optical Sensors
This compound has been utilized in the development of optical sensors. A study investigated its use in solvent polymeric membranes, characterizing the binding properties of chromoionophores in situ, which is vital for the design of optical and potentiometric ion sensors (Qin & Bakker, 2002). This application is crucial in creating sensitive and selective sensors for various ions.
3. Stability and Decomposition in Sensor Research
This compound's stability and decomposition characteristics are important in sensor research. A study found that this compound exhibited minimal detectable decomposition, a significant attribute for reliable sensor development (Langmaier & Lindner, 2005). Understanding these properties is essential for creating durable and stable sensing technologies.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Chromoionophore III has been used in the development of wearable chemical sensors, which are an emerging technology that provides real-time and non-invasive metabolic and physiological information at molecular levels via biofluids such as sweat . The use of this compound in such applications represents an attractive approach to the monitoring of sweat composition .
Propriétés
IUPAC Name |
N,N-diethyl-5-(2-octyldecylimino)benzo[a]phenoxazin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H55N3O/c1-5-9-11-13-15-17-21-30(22-18-16-14-12-10-6-2)29-39-35-28-37-38(33-24-20-19-23-32(33)35)40-34-26-25-31(27-36(34)42-37)41(7-3)8-4/h19-20,23-28,30H,5-18,21-22,29H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVAQSQRYBGWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)CN=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402894 | |
| Record name | Chromoionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149683-18-1 | |
| Record name | Chromoionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




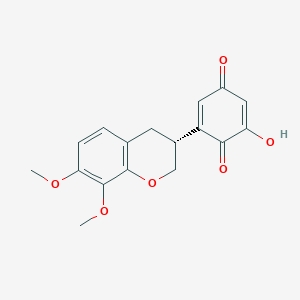


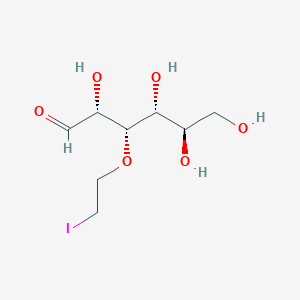
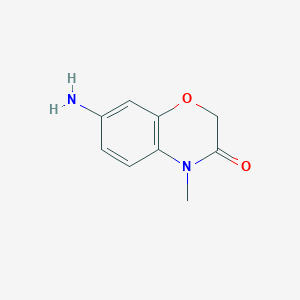
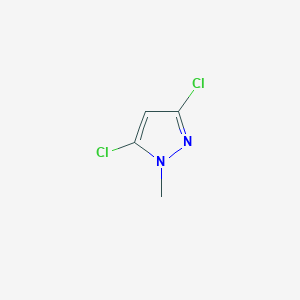
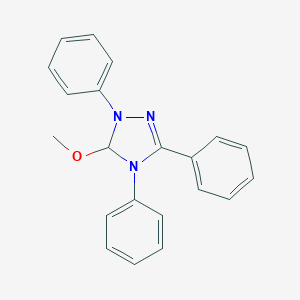
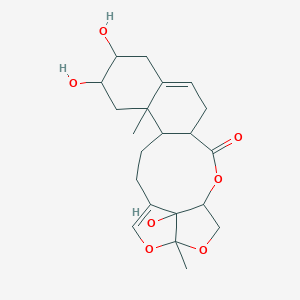
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)



![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)